Cas no 2247104-02-3 (endo-3-hydroxybicyclo2.1.0pentane-1-carboxylic acid)

endo-3-hydroxybicyclo2.1.0pentane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- endo-3-hydroxybicyclo2.1.0pentane-1-carboxylic acid
-
- Inchi: 1S/C6H8O3/c7-4-2-6(5(8)9)1-3(4)6/h3-4,7H,1-2H2,(H,8,9)/t3-,4+,6-/m0/s1
- InChI Key: QNKKPMSKYVHIFK-RPDRRWSUSA-N
- SMILES: O[C@@H]1C[C@@]2(C(=O)O)C[C@H]21
endo-3-hydroxybicyclo2.1.0pentane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP071-250MG |
endo-3-hydroxybicyclo[2.1.0]pentane-1-carboxylic acid |
2247104-02-3 | 95% | 250MG |
¥ 3,168.00 | 2023-04-06 | |
Enamine | EN300-6493972-0.5g |
rac-(1R,3S,4S)-3-hydroxybicyclo[2.1.0]pentane-1-carboxylic acid |
2247104-02-3 | 95.0% | 0.5g |
$1587.0 | 2025-03-15 | |
Enamine | EN300-6493972-1.0g |
rac-(1R,3S,4S)-3-hydroxybicyclo[2.1.0]pentane-1-carboxylic acid |
2247104-02-3 | 95.0% | 1.0g |
$2035.0 | 2025-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP071-500MG |
endo-3-hydroxybicyclo[2.1.0]pentane-1-carboxylic acid |
2247104-02-3 | 95% | 500MG |
¥ 5,280.00 | 2023-04-06 | |
Enamine | EN300-6493972-0.25g |
rac-(1R,3S,4S)-3-hydroxybicyclo[2.1.0]pentane-1-carboxylic acid |
2247104-02-3 | 95.0% | 0.25g |
$1008.0 | 2025-03-15 | |
Enamine | EN300-6493972-2.5g |
rac-(1R,3S,4S)-3-hydroxybicyclo[2.1.0]pentane-1-carboxylic acid |
2247104-02-3 | 95.0% | 2.5g |
$3988.0 | 2025-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP071-1g |
endo-3-hydroxybicyclo[2.1.0]pentane-1-carboxylic acid |
2247104-02-3 | 95% | 1g |
¥7920.0 | 2024-04-22 | |
Aaron | AR0206UB-250mg |
endo-3-hydroxybicyclo[2.1.0]pentane-1-carboxylic acid |
2247104-02-3 | 95% | 250mg |
$1411.00 | 2025-02-17 | |
Aaron | AR0206UB-1g |
endo-3-hydroxybicyclo[2.1.0]pentane-1-carboxylic acid |
2247104-02-3 | 95% | 1g |
$2824.00 | 2025-02-17 | |
1PlusChem | 1P0206LZ-2.5g |
endo-3-hydroxybicyclo[2.1.0]pentane-1-carboxylic acid |
2247104-02-3 | 95% | 2.5g |
$4991.00 | 2024-05-25 |
endo-3-hydroxybicyclo2.1.0pentane-1-carboxylic acid Related Literature
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
Additional information on endo-3-hydroxybicyclo2.1.0pentane-1-carboxylic acid
Exploring endo-3-hydroxybicyclo[2.1.0]pentane-1-carboxylic acid (CAS No. 2247104-02-3): A Versatile Building Block in Modern Chemistry
The compound endo-3-hydroxybicyclo[2.1.0]pentane-1-carboxylic acid (CAS No. 2247104-02-3) represents a fascinating structural motif in organic chemistry, combining the rigidity of a bicyclic framework with the versatility of carboxylic acid and hydroxyl functional groups. This unique combination of features has made it an increasingly important building block in pharmaceutical research, materials science, and asymmetric synthesis. The strained bicyclo[2.1.0]pentane core, in particular, has attracted significant attention from medicinal chemists seeking to develop novel bioactive compounds with improved metabolic stability and three-dimensional complexity.
Recent advances in synthetic methodology have enabled more efficient access to endo-3-hydroxybicyclo[2.1.0]pentane derivatives, addressing one of the key challenges in working with this scaffold. The presence of both carboxylic acid and hydroxyl groups at specific positions allows for selective functionalization, making this compound particularly valuable for structure-activity relationship studies. In drug discovery, such constrained systems are increasingly sought after as they often provide enhanced binding affinity and selectivity while maintaining favorable physicochemical properties.
The growing interest in three-dimensional fragment libraries for drug discovery has further highlighted the importance of compounds like endo-3-hydroxybicyclo[2.1.0]pentane-1-carboxylic acid. Compared to flat aromatic systems, these sp3-rich scaffolds offer better coverage of chemical space and improved success rates in fragment-based lead generation. The strain energy inherent in the bicyclic system can also be strategically exploited to drive selective chemical transformations that would be difficult to achieve with more conventional structures.
From a synthetic perspective, the functional group compatibility of 2247104-02-3 makes it particularly attractive for multistep syntheses. The carboxylic acid can be readily converted to amides, esters, or reduced to alcohols, while the hydroxyl group offers opportunities for ether formation or oxidation. This versatility has led to its incorporation in several recent studies exploring new bioisosteric replacements for conventional pharmacophores, particularly in the context of improving drug-like properties.
The unique geometry of endo-3-hydroxybicyclo[2.1.0]pentane-1-carboxylic acid also presents interesting possibilities in materials science. The strained ring system can influence polymer properties when incorporated into monomer units, potentially leading to materials with unusual mechanical characteristics or degradation profiles. Researchers are particularly interested in how such conformationally constrained monomers might affect chain packing and crystallinity in specialty polymers.
Recent literature highlights several innovative applications of this scaffold. In medicinal chemistry, derivatives have shown promise as enzyme inhibitors targeting challenging protein classes. The rigid framework helps pre-organize functional groups in optimal orientations for target binding, potentially reducing entropic penalties upon complex formation. Additionally, the scaffold's three-dimensionality makes it valuable for probing protein-ligand interactions in structure-based drug design.
The synthesis and applications of endo-3-hydroxybicyclo[2.1.0]pentane-1-carboxylic acid continue to evolve with advances in catalytic methods and computational design tools. Modern chemoinformatic approaches are helping researchers better understand the unique properties conferred by this scaffold, facilitating more rational incorporation into molecular designs. As synthetic accessibility improves and structure-property relationships become better understood, we can expect to see expanded use of this interesting building block across multiple chemistry disciplines.
From a commercial perspective, the availability of CAS 2247104-02-3 has improved significantly in recent years, reflecting growing demand from both academic and industrial researchers. Several specialty chemical suppliers now offer this compound in various quantities and purities, supporting its broader adoption in research programs. The development of robust, scalable synthetic routes remains an active area of investigation, with recent progress suggesting that cost-effective production at kilogram scale may soon be feasible.
Looking forward, the unique structural features of endo-3-hydroxybicyclo[2.1.0]pentane-1-carboxylic acid position it as a valuable tool for addressing current challenges in molecular design. Its combination of rigidity, functionality, and three-dimensionality makes it particularly relevant for contemporary drug discovery efforts aimed at tackling difficult targets. As the field continues to emphasize the importance of molecular complexity and three-dimensionality in bioactive compounds, this scaffold is likely to see increasing application across multiple therapeutic areas.
For researchers working with 2247104-02-3, proper handling and storage are essential to maintain compound integrity. While not classified as hazardous under standard regulations, the compound should be stored under inert atmosphere at low temperatures to prevent degradation. Analytical characterization typically employs a combination of NMR spectroscopy and mass spectrometry, with particular attention to the distinctive coupling patterns resulting from the strained bicyclic system.
The future development of endo-3-hydroxybicyclo[2.1.0]pentane-1-carboxylic acid derivatives will likely focus on expanding the toolbox of available transformations and deepening understanding of how this scaffold influences molecular properties. Collaborative efforts between synthetic chemists, computational modelers, and biologists will be crucial to fully realize the potential of this interesting structural motif. As these efforts progress, we can anticipate seeing this compound play an increasingly prominent role in addressing current challenges across chemical sciences.
2247104-02-3 (endo-3-hydroxybicyclo2.1.0pentane-1-carboxylic acid) Related Products
- 1804726-12-2(2-Hydroxy-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetic acid)
- 2171231-43-7((2S)-2-amino-7-cyclopropylheptanoic acid)
- 308338-96-7(p-Coumaric Acid 4-O-Sulfate Disodium Salt)
- 2034267-15-5(1-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-3-[(oxolan-2-yl)methyl]urea)
- 2227718-32-1((2R)-4-(2,4,5-trimethoxyphenyl)butan-2-amine)
- 2384014-97-3(4-Bromo-2-methoxy-5-methylbenzene-1-sulfonamide)
- 1060353-77-6(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-1-(thiophen-2-yl)urea)
- 2680734-90-9(5-Bromo-4-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid)
- 7298-90-0(2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid)
- 743445-63-8(4-[2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamido]benzoic acid)
